molecular formula C10H13ClN2 B1386437 2-chloro-N-(1-cyclopropylethyl)pyridin-3-amine CAS No. 1155019-81-0

2-chloro-N-(1-cyclopropylethyl)pyridin-3-amine

Cat. No. B1386437
M. Wt: 196.67 g/mol
InChI Key: VIFFCDPMMGPGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(1-cyclopropylethyl)pyridin-3-amine consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 3-position with an amine group that is further substituted with a cyclopropylethyl group.


Chemical Reactions Analysis

While specific reactions involving 2-chloro-N-(1-cyclopropylethyl)pyridin-3-amine are not available, reactions of similar compounds have been reported. For instance, N-(pyridin-2-yl)amides were formed from α-bromoketones and 2-aminopyridine via C–C bond cleavage promoted by I2 and TBHP .

properties

IUPAC Name

2-chloro-N-(1-cyclopropylethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-7(8-4-5-8)13-9-3-2-6-12-10(9)11/h2-3,6-8,13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFFCDPMMGPGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-cyclopropylethyl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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